1,7-dimethyl-3-phenethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
1,7-dimethyl-3-phenethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C25H25N5O2 and its molecular weight is 427.508. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
Research on imidazo[2,1-f]purine derivatives has led to the synthesis of compounds with potential anxiolytic and antidepressant activities. One study synthesized a series of N-8-arylpiperazinylpropyl derivatives, demonstrating that certain derivatives exert anxiolytic-like activity comparable to Diazepam and antidepressant-like effects similar to Imipramine in animal models (Zagórska et al., 2009). This research suggests the therapeutic potential of these compounds for treating neuropsychiatric conditions.
Receptor Affinity and Molecular Studies
Further structure-activity relationship studies have identified derivatives of imidazo[2,1-f]purine-2,4-diones and purine-2,4,8-triones with significant affinity for serotoninergic and dopaminergic receptors, indicating their potential as antidepressant and anxiolytic agents. Docking studies highlighted the importance of substituents at the 7-position for receptor affinity and selectivity, especially towards 5-HT1A and 5-HT7 receptors (Zagórska et al., 2015).
Antidepressant and Anxiolytic-like Activity
Another study synthesized fluorinated arylpiperazinylalkyl derivatives, identifying compounds with potent 5-HT1A and 5-HT7 receptor ligand activities and potential antidepressant and anxiolytic applications. Preliminary pharmacological evaluations showed promising results in animal models, underscoring the relevance of these compounds for future therapeutic developments (Zagórska et al., 2016).
Antagonistic Activity on Adenosine Receptors
Research into imidazo[2,1-f]purine-2,4-diones has also explored their potential as adenosine receptor antagonists. Certain derivatives have been identified as potent and selective antagonists of the A3 adenosine receptor, with implications for the development of novel therapeutics targeting various physiological and pathological processes (Baraldi et al., 2005).
Properties
IUPAC Name |
4,7-dimethyl-6-(1-phenylethyl)-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c1-17-16-29-21-22(26-24(29)30(17)18(2)20-12-8-5-9-13-20)27(3)25(32)28(23(21)31)15-14-19-10-6-4-7-11-19/h4-13,16,18H,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLKNTSZJSEEIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C(C)C4=CC=CC=C4)N(C(=O)N(C3=O)CCC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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